4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-
Overview
Description
4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- is a complex organic compound with the molecular formula C21H30ClNO8.
Mechanism of Action
Target of Action
Doronine, also known as BRN 1056634, is a pyrrolizidine alkaloid and a molecular constituent of Emilia sonchifolia It’s worth noting that pyrrolizidine alkaloids have been reported to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It has been suggested that doronine derivatives may interact with human cyclooxygenase-2 (cox-2), a key enzyme involved in inflammation . The interaction between Doronine and COX-2 could potentially inhibit the enzyme’s activity, thereby reducing inflammation .
Biochemical Pathways
Given its potential interaction with cox-2, it can be inferred that doronine may influence the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Pharmacokinetics
A study on doronine derivatives suggests that they exhibit optimal features for further consideration, implying potential bioavailability .
Result of Action
Given its potential interaction with cox-2, it can be inferred that doronine may exert anti-inflammatory effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This includes the use of advanced equipment and techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Properties
IUPAC Name |
[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSISYREBBIAL-WULQOTFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60367-00-2 | |
Record name | Doronine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060367002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Doronine naturally found and are there other similar compounds?
A2: Doronine is a pyrrolizidine alkaloid primarily isolated from the aerial parts of the plant Emilia sonchifolia. [] Other pyrrolizidine alkaloids found in the same plant include Senkirkine. [] Additionally, researchers have explored the potential of Doronine derivatives, such as Desacetyldoronine, Floradnin, Onetine, 22310115, and 21159807, as potential COX-2 inhibitors. []
Q2: What is known about the structure of Doronine?
A3: While a molecular formula for Doronine is not explicitly provided in the abstracts, research describes the characterization of a complex formed between Doronine and Benzene. [] This complex, (+)-Doronine–benzene (1:1), has a molecular formula of C21H30ClNO8.C6H6. [] Further structural details might be found in the full research articles.
Q3: What computational methods have been employed to study Doronine and its derivatives?
A4: Scientists have utilized molecular docking studies to investigate the binding interactions of Doronine and its derivatives with human COX-2. [] This approach provides insights into the potential binding modes and affinities of these compounds towards the target enzyme. [] Additionally, the research mentions the analysis of pharmacophore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and molecular properties of Doronine and its analogs. [] These computational analyses can help predict the drug-likeness, potential side effects, and overall feasibility of developing these compounds as therapeutic agents.
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